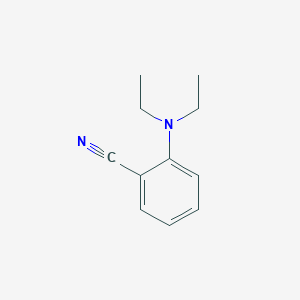
3-Morfolinometilamina
Descripción general
Descripción
Morpholin-3-ylmethanamine is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholin-3-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-3-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de otros compuestos
La 3-Morfolinometilamina puede servir como un bloque de construcción en la síntesis de otros compuestos complejos debido a su grupo amino reactivo .
Desarrollo de agentes de imagenología
Los investigadores han utilizado la this compound como un andamio para desarrollar agentes de imagenología para la Tomografía por Emisión de Positrones (PET) .
Diseño de inhibidores
La this compound se ha utilizado en el diseño y síntesis de inhibidores de la lipasa de monoacilglicerol (MAGL), una enzima que juega un papel crucial en la señalización endocannabinoide .
Investigación neurológica
El papel del compuesto en el desarrollo de inhibidores de MAGL tiene implicaciones en la investigación neurológica, particularmente en el estudio de trastornos que pueden ser modulados por la señalización endocannabinoide .
Descubrimiento de fármacos
Dado su papel en el desarrollo de agentes de imagenología e inhibidores enzimáticos, la this compound tiene aplicaciones potenciales en el descubrimiento de fármacos, particularmente en el diseño de fármacos que se dirigen a enzimas o vías biológicas específicas .
Estudios de estabilidad metabólica
La estabilidad metabólica del compuesto se ha estudiado in vitro, proporcionando información valiosa para el diseño de fármacos más estables y efectivos .
Mecanismo De Acción
Target of Action
Morpholin-3-ylmethanamine is a chemical compound with the molecular formula C5H12N2O The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodySome predicted properties of the compound include a density of 10±01 g/cm³, a boiling point of 2025±150 °C at 760 mmHg, and a vapor pressure of 03±04 mmHg at 25°C . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Action Environment
The action of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, Morpholin-3-ylmethanamine has a flash point of 76.3±20.4 °C , suggesting that it may be sensitive to high temperatures.
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 116.162 Da and a monoisotopic mass of 116.094963 Da . The compound is expected to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
It is known that Morpholin-3-ylmethanamine is a mild central nervous system stimulant and was used for treating obesity . It is also known to inhibit the re-uptake of norepinephrine and dopamine, neurotransmitters involved in signaling alertness and mental focus .
Molecular Mechanism
It is known to act as a norepinephrine-dopamine reuptake inhibitor . This suggests that Morpholin-3-ylmethanamine may exert its effects at the molecular level by binding to and inhibiting the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.
Propiedades
IUPAC Name |
morpholin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGVSGPYXDAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597679 | |
| Record name | 1-(Morpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933735-50-3 | |
| Record name | 1-(Morpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


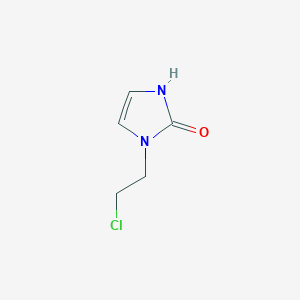

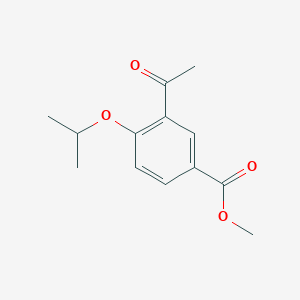

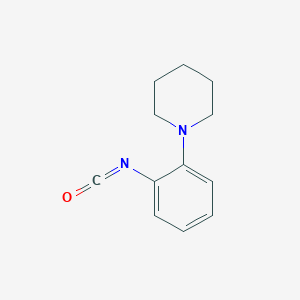




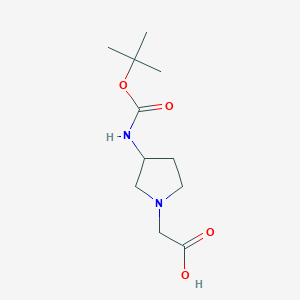


![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
